molecular formula C18H12N5O6+ B15285279 diphenyl-(2,4,6-trinitrophenyl)iminoazanium CAS No. 111051-84-4

diphenyl-(2,4,6-trinitrophenyl)iminoazanium

Cat. No.: B15285279
CAS No.: 111051-84-4
M. Wt: 394.3 g/mol
InChI Key: MGJZITXUQXWAKY-UHFFFAOYSA-N
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Description

Diphenyl-(2,4,6-trinitrophenyl)iminoazanium, commonly known as DPPH, is a stable free radical widely used in various scientific fields. It is particularly known for its role in measuring the number of free radicals and evaluating antioxidant activity. The compound’s stability and unique properties make it an essential tool in analytical chemistry and related disciplines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-(2,4,6-trinitrophenyl)iminoazanium typically involves the reaction of 2,4,6-trinitrochlorobenzene with diphenylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

Diphenyl-(2,4,6-trinitrophenyl)iminoazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines .

Scientific Research Applications

Diphenyl-(2,4,6-trinitrophenyl)iminoazanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diphenyl-(2,4,6-trinitrophenyl)iminoazanium exerts its effects involves its ability to act as a free radical scavenger. The compound interacts with free radicals, neutralizing them and preventing oxidative damage. This process is facilitated by the compound’s stable free radical structure, which allows it to effectively donate electrons to reactive species .

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-1-picrylhydrazyl: Another stable free radical used in similar applications.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical with applications in organic synthesis and materials science.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): A derivative of TEMPO with enhanced antioxidant properties.

Uniqueness

Diphenyl-(2,4,6-trinitrophenyl)iminoazanium is unique due to its high stability and effectiveness as a free radical scavenger. Its ability to remain stable under various conditions makes it a valuable tool in both research and industrial applications .

Properties

CAS No.

111051-84-4

Molecular Formula

C18H12N5O6+

Molecular Weight

394.3 g/mol

IUPAC Name

diphenyl-(2,4,6-trinitrophenyl)iminoazanium

InChI

InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H/q+1

InChI Key

MGJZITXUQXWAKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+](=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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